molecular formula C23H15ClFNO3 B11516096 (4Z)-3-(4-chlorophenyl)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,2-oxazol-5(4H)-one

(4Z)-3-(4-chlorophenyl)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,2-oxazol-5(4H)-one

Cat. No.: B11516096
M. Wt: 407.8 g/mol
InChI Key: KJJCWLJHZFVLDN-BKUYFWCQSA-N
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Description

(4Z)-3-(4-CHLOROPHENYL)-4-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a fluorophenylmethoxy group, and a dihydro-1,2-oxazol-5-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-(4-CHLOROPHENYL)-4-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves multiple steps, starting with the preparation of the core dihydro-1,2-oxazol-5-one structure This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-3-(4-CHLOROPHENYL)-4-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated compounds.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-3-(4-CHLOROPHENYL)-4-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be used to study the effects of specific structural modifications on biological activity. It can serve as a model compound for investigating the interactions between small molecules and biological targets.

Medicine

In medicinal chemistry, (4Z)-3-(4-CHLOROPHENYL)-4-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is of interest due to its potential pharmacological properties. It may be investigated for its activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (4Z)-3-(4-CHLOROPHENYL)-4-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context and the nature of the target. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Chloroform: An organochlorine compound with different applications and properties.

    Fluorobenzene: A simple aromatic compound with a fluorine substituent.

    Epibatidine: A natural alkaloid with potent biological activity.

Uniqueness

(4Z)-3-(4-CHLOROPHENYL)-4-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is unique due to its combination of chlorophenyl and fluorophenylmethoxy groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H15ClFNO3

Molecular Weight

407.8 g/mol

IUPAC Name

(4Z)-3-(4-chlorophenyl)-4-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,2-oxazol-5-one

InChI

InChI=1S/C23H15ClFNO3/c24-18-7-5-17(6-8-18)22-21(23(27)29-26-22)13-15-3-11-20(12-4-15)28-14-16-1-9-19(25)10-2-16/h1-13H,14H2/b21-13-

InChI Key

KJJCWLJHZFVLDN-BKUYFWCQSA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C\3/C(=NOC3=O)C4=CC=C(C=C4)Cl)F

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=NOC3=O)C4=CC=C(C=C4)Cl)F

Origin of Product

United States

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